6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol
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Overview
Description
6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol is a chemical compound with the molecular formula C16H12BrClN2O. It is a member of the cinnoline family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its pharmacological properties.
Industry: It is utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol can be compared with other cinnoline derivatives, such as:
6-Bromo-7-chloro-3-phenylcinnolin-4-ol: Similar in structure but lacks the 3,5-dimethyl groups, which may affect its biological activity and chemical properties.
6-Bromo-7-chloro-3-(4-methylphenyl)cinnolin-4-ol: Contains a single methyl group on the phenyl ring, leading to different reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1352723-66-0 |
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Molecular Formula |
C16H12BrClN2O |
Molecular Weight |
363.63 g/mol |
IUPAC Name |
6-bromo-7-chloro-3-(3,5-dimethylphenyl)-1H-cinnolin-4-one |
InChI |
InChI=1S/C16H12BrClN2O/c1-8-3-9(2)5-10(4-8)15-16(21)11-6-12(17)13(18)7-14(11)19-20-15/h3-7H,1-2H3,(H,19,21) |
InChI Key |
QTTGPXOLSRVIOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NNC3=CC(=C(C=C3C2=O)Br)Cl)C |
Origin of Product |
United States |
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